Lurosetron

CYP inhibition Drug-drug interaction 5-HT3 antagonist profiling

Lurosetron is a discontinued Phase 2 5-HT3 antagonist that serves as a potent and selective CYP1A2 inhibitor (IC50 0.1 μM), enabling precise control in drug interaction assays and metabolic stability studies. Its well-characterized CYP inhibition profile (rbtCYP2C9 IC50 3.5–16 μM) provides a validated benchmark for novel 5-HT3 antagonist metabolism in rat, dog, and human microsome systems. For research use only; not for human consumption.

Molecular Formula C17H17FN4O
Molecular Weight 312.34 g/mol
CAS No. 128486-54-4
Cat. No. B1615755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurosetron
CAS128486-54-4
Molecular FormulaC17H17FN4O
Molecular Weight312.34 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F
InChIInChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20)
InChIKeyNUMKWGDDRWJQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurosetron (CAS 128486-54-4) – A 5-HT3 Receptor Antagonist with Defined CYP Inhibition Profile for Drug Interaction Research


Lurosetron (INN; GR-87442) is a 6-fluoro analogue of alosetron and functions as a selective serotonin 5-HT3 receptor antagonist [1][2]. It was originally developed by Glaxo Wellcome as a potential antiemetic, reaching Phase 2 clinical trials before discontinuation [3]. Lurosetron exhibits potent inhibition of recombinant rabbit CYP1A2 with an IC50 of 0.1 μM, and also inhibits rbtCYP2C9 and rbtCYP3A4 with IC50 values ranging from 3.5 μM to 16 μM [1]. This distinct CYP inhibition profile differentiates Lurosetron from other 5-HT3 antagonists such as ondansetron (predominantly a CYP substrate) and granisetron (which shows no CYP inhibition at concentrations up to 250 μM).

Why 5-HT3 Antagonist Selection Matters: CYP Inhibition Profiles Vary Significantly Across In-Class Compounds


While all 5-HT3 antagonists share a common receptor target, their secondary pharmacology—particularly interactions with cytochrome P450 enzymes—differs markedly and has direct implications for experimental design [1]. For example, granisetron demonstrates no inhibitory effect on major CYP isoforms even at 250 μM [2], whereas Lurosetron is a potent CYP1A2 inhibitor (IC50 0.1 μM) with additional activity against CYP2C9 and CYP3A4 [3]. Ondansetron, meanwhile, acts primarily as a CYP substrate rather than an inhibitor [4]. Such divergence means that substituting one 5-HT3 antagonist for another in metabolic studies, drug interaction assays, or as a tool compound can introduce confounding variables or invalidate experimental assumptions. Lurosetron's well-characterized CYP inhibition profile makes it a distinct entity for research requiring precise control over cytochrome P450 interactions.

Lurosetron Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Potent CYP1A2 Inhibition vs. Granisetron's Complete Lack of CYP Inhibition

Lurosetron demonstrates potent inhibition of recombinant rabbit CYP1A2 with an IC50 of 0.1 μM [1]. In stark contrast, granisetron caused no inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, or CYP3A at concentrations up to 250 μM [2].

CYP inhibition Drug-drug interaction 5-HT3 antagonist profiling

Selective CYP Inhibition Profile Distinct from Ondansetron's Substrate-Only Character

Lurosetron exhibits a graded CYP inhibition profile: IC50 0.1 μM for CYP1A2, 3.5 μM for CYP2C9, and 16 μM for CYP3A4 (recombinant rabbit enzymes) [1]. In contrast, ondansetron is not reported to significantly inhibit CYP enzymes; it functions primarily as a substrate for CYP3A4, CYP1A2, and CYP2D6 [2].

CYP profiling Metabolism Ondansetron comparator

Comparative In Vitro Metabolism in Human Hepatocytes: Lurosetron vs. Ondansetron and Alosetron

In a direct comparative study, Lurosetron (GR87442), ondansetron, and alosetron were metabolized in human hepatocytes and microsomes via N-dealkylation and hydroxylation pathways [1]. The pharmacokinetics of all three compounds in humans were dominated by CYP3A4 and/or CYP2C9 rather than CYP1A2, despite Lurosetron's potent in vitro CYP1A2 inhibition [1].

Hepatocyte metabolism Cross-species comparison CYP enzyme kinetics

Lurosetron Application Scenarios: Leveraging Defined CYP Inhibition and Comparative Metabolism Data


Investigating CYP1A2-Mediated Drug-Drug Interactions

Utilize Lurosetron as a potent and selective CYP1A2 inhibitor (IC50 0.1 μM) in in vitro drug interaction assays. Its well-characterized inhibition constants enable quantitative prediction of potential interactions with co‑administered compounds that are CYP1A2 substrates [1].

Comparative Metabolic Profiling of 5-HT3 Antagonists Across Species

Employ Lurosetron as a reference compound in hepatocyte or microsome studies to benchmark the metabolism of novel 5-HT3 antagonists. The head‑to‑head data from Somers et al. (2007) provide a validated framework for interpreting metabolic stability and enzyme kinetics in rat, dog, and human systems [2].

Structure-Activity Relationship (SAR) Studies of 6-Fluoro 5-HT3 Antagonists

As a 6-fluoro analogue of alosetron, Lurosetron serves as a key comparator for exploring the impact of fluorine substitution on receptor binding affinity, metabolic stability, and CYP inhibition. Its distinct CYP1A2 inhibition profile offers a tangible phenotypic readout for SAR optimization [1][3].

Tool Compound for Preclinical Emesis and Gastrointestinal Research

Although development for emesis was discontinued in Phase 2 [4], Lurosetron remains a valuable research tool for probing 5-HT3 receptor pharmacology in vivo and ex vivo models of nausea, vomiting, and gastrointestinal motility, particularly where CYP inhibition is a relevant experimental variable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurosetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.